molecular formula C9H9F2NO2 B12943150 Methyl 6-(1,1-difluoroethyl)picolinate

Methyl 6-(1,1-difluoroethyl)picolinate

Cat. No.: B12943150
M. Wt: 201.17 g/mol
InChI Key: NHOOYZKXXHHRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(1,1-difluoroethyl)picolinate is a chemical compound belonging to the picolinic acid derivatives It is characterized by the presence of a difluoroethyl group attached to the sixth position of the picolinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(1,1-difluoroethyl)picolinate typically involves the introduction of the difluoroethyl group to the picolinic acid framework. One common method is the reaction of picolinic acid with difluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(1,1-difluoroethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups, such as ethyl or methyl groups.

    Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler alkyl derivatives.

Scientific Research Applications

Methyl 6-(1,1-difluoroethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the field of antifungal and antibacterial agents.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-(1,1-difluoroethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with metabolic pathways. For instance, its derivatives have been shown to inhibit the growth of certain microorganisms by targeting essential proteins or enzymes involved in their survival.

Comparison with Similar Compounds

    Methyl 4-(1,1-difluoroethyl)picolinate: This compound has a similar structure but with the difluoroethyl group attached to the fourth position of the picolinic acid ring.

    Halauxifen-methyl: A picolinic acid derivative used as a herbicide, known for its high herbicidal activity.

    Florpyrauxifen-benzyl: Another picolinic acid-based herbicide with a different substitution pattern.

Uniqueness: Methyl 6-(1,1-difluoroethyl)picolinate is unique due to the specific positioning of the difluoroethyl group, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications and the development of specialized derivatives with enhanced properties.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 6-(1,1-difluoroethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H9F2NO2/c1-9(10,11)7-5-3-4-6(12-7)8(13)14-2/h3-5H,1-2H3

InChI Key

NHOOYZKXXHHRSG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=N1)C(=O)OC)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.